molecular formula C19H14N4O4S B2681644 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 380451-75-2

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

货号: B2681644
CAS 编号: 380451-75-2
分子量: 394.41
InChI 键: AMIFDKWTZTWBRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H14N4O4S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

1. Chemical Structure and Synthesis

The compound features a benzodioxole moiety, an indole ring, and an oxadiazole unit linked through a sulfanyl group. The synthesis typically involves multiple steps:

Synthetic Pathway:

  • Formation of Benzodioxole: Cyclization of catechol derivatives with formaldehyde.
  • Indole Bromination: Bromination of the indole ring using N-bromosuccinimide (NBS).
  • Coupling Reaction: Palladium-catalyzed cross-coupling reactions to combine the benzodioxole and indole derivatives.

2.1 Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties:

  • Mechanism of Action: The compound inhibits key enzymes involved in cancer cell proliferation and induces apoptosis through:
    • Enzyme Inhibition: Targeting cyclooxygenase (COX) which is crucial in inflammatory pathways.
    • Cell Cycle Arrest: Inducing cell cycle arrest at specific phases.
    • Mitochondrial Dysfunction: Disrupting mitochondrial functions leading to cell death under glucose starvation conditions.

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Bacterial StrainActivity LevelReference
Salmonella typhiHigh
Staphylococcus aureusModerate
Escherichia coliLow

Most derivatives showed low hemolytic activity, indicating potential for therapeutic applications with reduced toxicity.

3. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study Findings:

  • A study reported that derivatives exhibited varying degrees of inhibition against α-glucosidase and butyrylcholinesterase enzymes, with some compounds showing comparable antibacterial effects to standard antibiotics like ciprofloxacin .

Molecular Docking Studies:

  • Molecular docking simulations have supported the enzyme inhibition activities observed experimentally, revealing strong binding affinities to target enzymes .

4. Conclusion

This compound represents a promising candidate for further development in medicinal chemistry due to its multifaceted biological activities. Its potential as an anticancer and antimicrobial agent warrants continued investigation to fully elucidate its mechanisms and therapeutic applications.

科学研究应用

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives containing the oxadiazole ring. For instance, a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated against various cancer cell lines. The results indicated that certain modifications to the oxadiazole structure could enhance biological potency significantly. In particular, compounds with electron-withdrawing groups at specific positions exhibited higher cytotoxicity against cancer cells compared to standard treatments like doxorubicin .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound 6aCa9-22137.3
Compound 8WiDr4.5
Compound 11aA5490.11

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Research on similar oxadiazole derivatives has demonstrated effectiveness against various bacterial strains. These studies suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of compounds containing the oxadiazole moiety. Some derivatives have shown promising results in reducing inflammation markers in vitro and in vivo models, indicating their potential as therapeutic agents for inflammatory diseases .

Table 2: Proposed Mechanisms of Action

MechanismDescription
Apoptosis InductionCompounds trigger apoptosis in cancer cells via caspase activation .
Inhibition of EnzymesSome derivatives act as inhibitors for key enzymes involved in inflammation and cancer progression .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of similar compounds:

  • Kucukoglu et al. (2020) : This study synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines, finding significant cytotoxic effects compared to traditional chemotherapeutics .
  • Abd el Hameid et al. (2020) : The authors reported on novel oxadiazole derivatives with potent anticancer activity against MCF-7 and HCT116 cell lines, suggesting structural modifications could enhance efficacy .

属性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c24-17(21-11-5-6-15-16(7-11)26-10-25-15)9-28-19-23-22-18(27-19)13-8-20-14-4-2-1-3-12(13)14/h1-8,20H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIFDKWTZTWBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380451-75-2
Record name N-(1,3-dioxaindan-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。